molecular formula C11H12BrNO2 B2463459 Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate CAS No. 1508913-34-5

Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate

Cat. No. B2463459
CAS RN: 1508913-34-5
M. Wt: 270.126
InChI Key: DCQXYNDRHYFYQX-UHFFFAOYSA-N
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Description

“Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate” is a chemical compound with the CAS Number: 1508913-34-5 . It has a molecular weight of 270.13 . The compound is typically stored at 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C11H12BrNO2/c1-15-11(14)8-4-5-13-10-3-2-7(12)6-9(8)10/h2-3,6,8,13H,4-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate” is a powder that is stored at 4 degrees Celsius .

Scientific Research Applications

Indole Derivatives Synthesis

The indole unit is a significant moiety in drug discovery. Researchers have long been interested in indole alkaloids due to their therapeutic properties. For instance:

Pharmaceutical Intermediates

Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate: serves as a pharmaceutical intermediate. Its role lies in the synthesis of more complex compounds, contributing to drug development and research .

Multicomponent Reactions (MCRs)

Researchers have utilized this compound in multicomponent reactions. For example:

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

methyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c1-15-11(14)8-4-5-13-10-3-2-7(12)6-9(8)10/h2-3,6,8,13H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQXYNDRHYFYQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCNC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate

CAS RN

1508913-34-5
Record name methyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate
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